4-ethyl-2-(4-nitrophenyl)-4H-3,1-benzoxazine
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Overview
Description
4-ethyl-2-(4-nitrophenyl)-4H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes an oxygen and nitrogen atom within the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-(4-nitrophenyl)-4H-3,1-benzoxazine typically involves the reaction of 4-nitroaniline with ethyl chloroformate in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-(4-nitrophenyl)-4H-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include amino derivatives, nitroso derivatives, and substituted benzoxazines. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
4-ethyl-2-(4-nitrophenyl)-4H-3,1-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: In medicinal chemistry, the compound is investigated for its potential use in drug development.
Industry: The compound is used in the production of polymers and resins with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-2-(4-nitrophenyl)-4H-3,1-benzoxazine and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazine ring structure allows for binding to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-ethyl-2-(4-nitrophenyl)-4H-3,1-benzoxazine: shares similarities with other benzoxazine derivatives, such as 4-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazine and 4-ethyl-2-(4-aminophenyl)-4H-3,1-benzoxazine.
Oxazolidines: These compounds have a similar ring structure and are used in the synthesis of various functionalized derivatives.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the ethyl substituent allows for unique reactivity and interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-ethyl-2-(4-nitrophenyl)-4H-3,1-benzoxazine |
InChI |
InChI=1S/C16H14N2O3/c1-2-15-13-5-3-4-6-14(13)17-16(21-15)11-7-9-12(10-8-11)18(19)20/h3-10,15H,2H2,1H3 |
InChI Key |
DOHZITNPBBDZMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2N=C(O1)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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